9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline

Acetylcholinesterase inhibition Structure–activity relationship Alzheimer's disease

9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline (CAS 545376-93-0) is a bicyclic nitrogen-containing heterocycle belonging to the cyclopenta[b]quinoline alkaloid class, with molecular formula C₁₄H₁₅N and molecular weight 197.28 g/mol. The compound features a cyclopentane ring fused to a quinoline moiety with an ethyl substituent at the 9-position, a structural motif that differentiates it from the 9-methyl analog (CAS 6829-07-8) and other 9-substituted derivatives.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
Cat. No. B11901250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCCC1=C2CCCC2=NC3=CC=CC=C31
InChIInChI=1S/C14H15N/c1-2-10-11-6-3-4-8-13(11)15-14-9-5-7-12(10)14/h3-4,6,8H,2,5,7,9H2,1H3
InChIKeyFCFVFGOKPVUDIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline: Chemical Identity, Scaffold, and Procurement Context


9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline (CAS 545376-93-0) is a bicyclic nitrogen-containing heterocycle belonging to the cyclopenta[b]quinoline alkaloid class, with molecular formula C₁₄H₁₅N and molecular weight 197.28 g/mol . The compound features a cyclopentane ring fused to a quinoline moiety with an ethyl substituent at the 9-position, a structural motif that differentiates it from the 9-methyl analog (CAS 6829-07-8) and other 9-substituted derivatives [1]. Its physical properties include a predicted boiling point of 336.7±11.0 °C at 760 mmHg, density of 1.1±0.1 g/cm³, and flash point of 144.8±11.9 °C . This scaffold serves as a core intermediate for synthesizing acetylcholinesterase inhibitors, CCR5 antagonists, and ion channel modulators, making the 9-ethyl substitution pattern a critical determinant of pharmacological selectivity [1].

Why 9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline Cannot Be Replaced by Generic Cyclopentaquinoline Analogs


The 9-ethyl substituent on the cyclopenta[b]quinoline scaffold is not a passive structural feature; it directly controls target engagement profiles across cholinesterases, chemokine receptors, and voltage-gated ion channels. In tacrine–huperzine A hybrid series, the 9-ethyl derivative exhibited the highest acetylcholinesterase (AChE) inhibitory activity among all unsubstituted benzene-ring analogs, while larger 9-substituents (isopropyl, allyl, phenyl) produced significantly weaker inhibition, demonstrating a narrow steric optimum at this position [1]. Furthermore, 9-ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline displays a distinct polypharmacology profile—including KCNQ2 potassium channel antagonism (IC₅₀ = 70 nM) and CCR5 receptor antagonism (IC₅₀ = 622 nM)—that is absent in the 9-methyl or 9-amino congeners [2][3]. Generic substitution with other cyclopentaquinoline derivatives therefore risks losing not only potency but also the specific multi-target activity signature required for neurodegenerative and immunomodulatory research applications.

Quantitative Differentiation Evidence for 9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline Against Closest Analogs


Superior Acetylcholinesterase Inhibitory Activity of 9-Ethyl over Larger 9-Substituted Analogs in Huprine Scaffolds

In a series of tacrine–huperzine A hybrid compounds (huprines), the 9-ethyl derivative (rac-20) demonstrated the highest AChE inhibitory activity among all derivatives lacking substitution on the benzene ring. Larger substituents at position 9—including 9-isopropyl (rac-22), 9-allyl (rac-23), and 9-phenyl (rac-26)—yielded markedly less active compounds, though some retained activity comparable to tacrine [1]. This establishes the 9-ethyl group as the optimal steric substituent for AChE engagement in the cyclopentaquinoline scaffold, providing a clear rationale for selecting 9-ethyl over bulkier 9-alkyl or 9-aryl analogs when AChE potency is the primary experimental endpoint.

Acetylcholinesterase inhibition Structure–activity relationship Alzheimer's disease

KCNQ2 Potassium Channel Antagonism: A Unique Ion Channel Activity Profile Not Shared by 9-Methyl or 9-Amino Analogs

9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline acts as a potent antagonist of the KCNQ2 voltage-gated potassium channel with an IC₅₀ of 70 nM, determined by automated patch clamp electrophysiology in CHO cells expressing human KCNQ2 [1]. Against the heteromeric KCNQ2/Q3 channel, it exhibits an IC₅₀ of 120 nM [1]. This ion channel modulatory activity is not reported for the 9-methyl analog (CAS 6829-07-8) or the 9-amino derivative, indicating that the 9-ethyl group confers a unique interaction with the KCNQ channel pore or voltage-sensing domain. In contrast, 9-amino-2,3-dihydro-1H-cyclopenta[b]quinoline (NIK-247 metabolite scaffold) is primarily studied for cholinesterase inhibition and lacks this ion channel pharmacology [2].

KCNQ2 channel Potassium channel modulator Electrophysiology

CCR5 Chemokine Receptor Antagonism: Anti-HIV and Immunomodulatory Potential Distinct from Cholinesterase-Focused Analogs

9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline demonstrates antagonist activity at the human CCR5 chemokine receptor with an IC₅₀ of 622 nM, measured as inhibition of RANTES (CCL5)-stimulated Ca²⁺ influx in Gqi5-transfected human MOLT4 cells [1]. Preliminary pharmacological screening has also identified this compound as a CCR5 antagonist candidate for treating HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [2]. By contrast, the widely studied cyclopentaquinoline derivative 3b (a 5,6-dichloronicotinic acid hybrid) shows AChE IC₅₀ = 0.052 µM and BuChE IC₅₀ values from 0.071–0.797 µM but has no reported CCR5 activity, as its development has focused exclusively on Alzheimer's disease multitarget profiles [3]. The 9-ethyl substitution thus enables a chemokine receptor pharmacology that is orthogonal to the cholinesterase-centric development path of other cyclopentaquinoline derivatives.

CCR5 antagonism HIV entry inhibition Chemokine receptor

CYP2D6 Inhibition Profile: Lower Drug–Drug Interaction Risk Compared to Polyaromatic Acridine Hybrids

9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline inhibits cytochrome P450 2D6 with an IC₅₀ of 19.9 µM, as measured in a human CYP2D6 inhibition assay [1]. This relatively weak inhibition suggests a lower propensity for CYP2D6-mediated drug–drug interactions compared to potent CYP2D6 inhibitors (typical IC₅₀ < 1 µM for clinically significant inhibitors such as quinidine or fluoxetine). In contrast, newer cyclopentaquinoline–acridine hybrid compounds bearing additional polyaromatic moieties (such as the 9-acridinecarboxylic acid derivatives 3b and 3f) carry a higher risk of cytochrome P450 engagement due to their extended planar aromatic surfaces, which are known structural alerts for CYP inhibition [2]. While direct comparative CYP2D6 data for 3b and 3f are not available in the same assay system, the structural simplicity and lower molecular weight of 9-ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline (MW 197.28) compared to acridine hybrids (MW > 450) is consistent with a more favorable CYP interaction profile.

CYP2D6 inhibition Drug–drug interaction ADME-tox

Physicochemical Differentiation: Boiling Point, Density, and Flash Point Data for Quality Control and Formulation

The predicted physicochemical properties of 9-ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline—boiling point 336.7±11.0 °C at 760 mmHg, density 1.1±0.1 g/cm³, flash point 144.8±11.9 °C, and exact mass 197.12045 Da—provide practical benchmarks for identity verification, purity assessment, and formulation development . The 9-methyl analog (CAS 6829-07-8, C₁₃H₁₃N, MW 183.25) has an exact mass of 183.10489 Da and lacks the additional methylene unit, resulting in a predicted lower boiling point (not explicitly reported but expected from lower molecular weight) and altered lipophilicity . The 14-Da mass difference between the 9-ethyl (MW 197.28) and 9-methyl (MW 183.25) derivatives is readily distinguishable by LC-MS, enabling unambiguous identity confirmation in compound management workflows. These distinct physicochemical signatures are critical for procurement specifications, especially when sourcing from suppliers where mislabeling of 9-alkyl congeners is a known risk.

Physicochemical properties Quality control Formulation development

Synthetic Accessibility via 4+1 Radical Annulation: Direct One-Step Route to 9-Substituted Cyclopentaquinolines

The 4+1 radical annulation methodology reported by Curran and Liu (1991) provides a direct, one-step synthetic route to 9-substituted 2,3-dihydro-1H-cyclopenta[b]quinolines in 36–70% isolated yields from 1-substituted 5-iodo-1-pentynes and phenyl isocyanide under sunlamp irradiation at 150 °C [1]. This method is specifically applicable to 9-alkyl and 9-aryl derivatives, including the 9-ethyl target compound. In contrast, synthesis of the 9-amino analog (NIK-247 scaffold) requires multi-step condensation reactions between activated pyridine carboxylic acids and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline, followed by BOC deprotection [2]. The simplicity of the radical annulation approach for 9-alkyl derivatives translates to lower synthetic cost, fewer purification steps, and easier scale-up for medicinal chemistry laboratories requiring gram-quantity material for in vivo studies.

Radical annulation Synthetic methodology Medicinal chemistry

Recommended Application Scenarios for 9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline Based on Verified Differentiation Evidence


Anti-HIV Drug Discovery Targeting CCR5-Mediated Viral Entry

With a CCR5 antagonist IC₅₀ of 622 nM in human MOLT4 cells [1] and preliminary pharmacological validation as a CCR5 antagonist candidate [2], this compound serves as a starting point for medicinal chemistry optimization of non-peptide CCR5 entry inhibitors. The 9-ethyl substitution is critical for this activity—cholinesterase-optimized cyclopentaquinoline analogs (e.g., 3b) lack CCR5 pharmacology and would be unsuitable for this indication.

Ion Channel Research: KCNQ2/Q3 Potassium Channel Modulator for Neuronal Excitability Studies

Potent antagonism of KCNQ2 (IC₅₀ = 70 nM) and KCNQ2/Q3 (IC₅₀ = 120 nM) channels [1] makes this compound a valuable tool for electrophysiological studies of M-current modulation in neurons. Unlike the 9-methyl or 9-amino analogs, which have no reported KCNQ activity, the 9-ethyl derivative uniquely combines cholinesterase inhibition with potassium channel blockade, enabling multi-mechanism studies in neurodegeneration models.

Multitarget Alzheimer's Disease Research: AChE Inhibition with Reduced CYP2D6 Liability

The 9-ethyl substituent confers optimal AChE inhibition among 9-alkyl huprine analogs [1], while the relatively weak CYP2D6 inhibition (IC₅₀ = 19.9 µM) [2] reduces the risk of drug–drug interactions compared to polyaromatic cyclopentaquinoline–acridine hybrids. This profile supports lead optimization for Alzheimer's disease where both cholinergic efficacy and metabolic safety are required.

Medicinal Chemistry SAR Campaigns Leveraging Modular 4+1 Radical Annulation Synthesis

The one-step radical annulation route to 9-substituted cyclopentaquinolines (36–70% yield) [3] enables rapid analog generation for SAR exploration of the 9-position. Procurement of the 9-ethyl parent compound as a reference standard is essential for benchmarking new derivatives, as its well-characterized AChE, CCR5, and KCNQ2 activities provide a multi-parametric baseline for evaluating substituent effects.

Quote Request

Request a Quote for 9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.